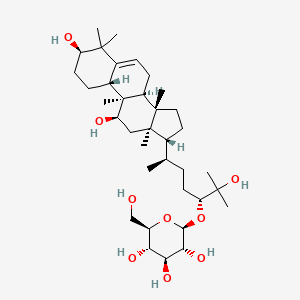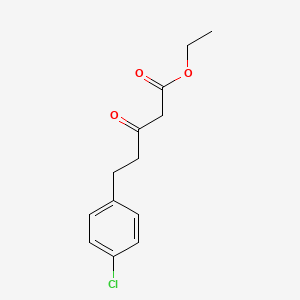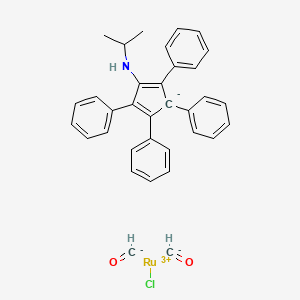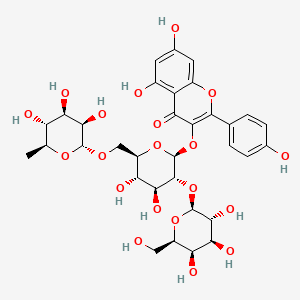
3alpha-Hydroxymogroside IA1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alfa-HidroximoGrosida IA1 es un derivado de mogrosida, específicamente un triterpeno aislado de Siraitiae fructus
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3alfa-HidroximoGrosida IA1 típicamente implica la extracción y purificación de fuentes naturales como Siraitiae fructus. El proceso incluye varios pasos de extracción con solventes, cromatografía y cristalización para obtener el compuesto puro.
Métodos de Producción Industrial: La producción industrial de 3alfa-HidroximoGrosida IA1 sigue técnicas de extracción y purificación similares, pero a mayor escala. Se emplean métodos avanzados como la cromatografía líquida de alta resolución (HPLC) y la extracción con fluidos supercríticos (SFE) para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3alfa-HidroximoGrosida IA1 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir grupos hidroxilo en grupos carbonilo.
Reducción: Esta reacción puede reducir grupos carbonilo de nuevo a grupos hidroxilo.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
3alfa-HidroximoGrosida IA1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en estudios analíticos y como material de partida para la síntesis de otros derivados de mogrosida.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antioxidantes y antiinflamatorias.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades metabólicas y cáncer.
Industria: Se utiliza en el desarrollo de edulcorantes naturales y suplementos para la salud
Mecanismo De Acción
El mecanismo de acción de 3alfa-HidroximoGrosida IA1 implica su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos a través de la modulación de las vías de señalización relacionadas con el estrés oxidativo y la inflamación. El compuesto también puede interactuar con enzimas y receptores involucrados en los procesos metabólicos .
Compuestos Similares:
- Mogroside I A1
- Mogroside V
- Mogroside II E
Comparación: 3alfa-HidroximoGrosida IA1 es única debido a su patrón de hidroxilación específico, que puede conferir actividades biológicas distintas en comparación con otras mogrosidas. Por ejemplo, mientras que Mogroside V es conocida por su intenso dulzor, 3alfa-HidroximoGrosida IA1 puede tener propiedades antioxidantes más pronunciadas .
Comparación Con Compuestos Similares
- Mogroside I A1
- Mogroside V
- Mogroside II E
Comparison: 3alpha-Hydroxymogroside IA1 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other mogrosides. For example, while Mogroside V is known for its intense sweetness, this compound may have more pronounced antioxidant properties .
Propiedades
Fórmula molecular |
C36H62O9 |
|---|---|
Peso molecular |
638.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3R,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
Clave InChI |
UNCMRQFSKAVFQU-KAHITPSDSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)O)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)





![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)

![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
